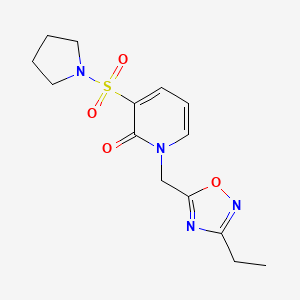

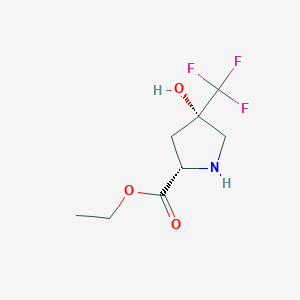

Tert-butyl 2-(fluorosulfonyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl acetate is a flammable solvent with a strong camphor-like odor, a medium evaporation rate, medium polarity, low toxicity, and negligible environmental impact .

Synthesis Analysis

The primary method for Tert-butyl acetate production is based on the esterification process using tertiary butanol and acetic anhydride as feedstocks . An alternative method involves a direct synthesis of Tert-butyl acetate from isobutene and acetic acid through an additive reaction .Molecular Structure Analysis

Tert-butyl acetate has a molecular formula of C6H12O2, an average mass of 116.158 Da, and a monoisotopic mass of 116.083733 Da .Chemical Reactions Analysis

The conversion of acetic acid in the synthesis of Tert-butyl acetate strongly depends on the Brönsted acidity, while the selectivity of Tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .Physical and Chemical Properties Analysis

Tert-butyl acetate is a colorless liquid with a fruity odor. It has a density of 0.8593 g/cm3, a boiling point of 97.8 °C, and is insoluble in water but miscible in ether and ethanol .Aplicaciones Científicas De Investigación

Fluoromethylidene Synthon Applications

1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) is a versatile fluoromethylidene synthon useful in synthesizing monofluoroalkenes through Julia-Kocienski olefination. This compound reacts with carbonyl compounds to yield terminal monofluoroalkenes, with control over the dominance of E- or Z-fluoroalkenes achievable through solvent and temperature variation. Additionally, TBTSO2CH2F can be transformed into alpha-functionalized fluorosulfones, aiding in the synthesis of various substituted internal monofluoroalkenes (Zhu, Ni, Zhao, & Hu, 2010).

Fluorinating Agent Development

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride, also known as Fluolead, has been identified as a thermally stable and hydrolytically resistant deoxofluorinating agent. This compound exhibits diverse fluorination capabilities, including transformations of alcohols, aldehydes, ketones, and carboxylic groups to various fluorinated groups. It also showcases high stereoselective deoxofluoro-arylsulfinylation capabilities, making it a promising fluorinating agent for both academic and industrial applications (Umemoto, Singh, Xu, & Saito, 2010).

Nickel-Catalyzed Cyclopropanation

tert-Butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, acts as a methylene-transfer reagent for nickel(II) acetylacetonate catalyzed cyclopropanation of alkenes. This process primarily targets terminal alkenes and provides a useful method for alkene functionalization (Gai, Julia, & Verpeaux, 1991).

tert-Butyl Hypofluorite Synthesis and Reactions

The synthesis and characterization of tert-butyl hypofluorite demonstrate its application in adding to olefins to form beta-fluoro-tert-butoxy compounds. Despite being sterically crowded, this compound can engage in anti mode addition to olefins, showing potential in organic synthesis applications (Appelman, French, Mishani, & Rozen, 1993).

Thermally Activated Delayed Fluorescence Materials

Bipolar materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have been synthesized for thermally activated delayed fluorescence. These materials, with tunable energy gaps, are important for electronic and photophysical applications (Huang et al., 2014).

Safety and Hazards

Direcciones Futuras

Tert-butyl acetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents. Its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada . In the field of organic light-emitting diodes (OLEDs), Tert-butyl substituted hetero-donor thermally activated delayed fluorescence (TADF) compounds have shown promise for efficient solution-processed non-doped blue OLEDs .

Propiedades

IUPAC Name |

tert-butyl 2-fluorosulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNIRBXVGRAKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)

![N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2859414.png)

![3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2859416.png)

![2-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2859417.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2859419.png)

![5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2859423.png)

![1-([1,1'-Biphenyl]-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2859426.png)